molecular formula C24H29N5O2 B10936291 6-cyclopropyl-1-methyl-N-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936291
M. Wt: 419.5 g/mol
InChI Key: JMAQJEOZWFDKSV-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-PIPERIDINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-PIPERIDINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine carboxylic acid derivative.

    Introduction of the cyclopropyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the piperidinoethoxyphenyl group: This step involves a nucleophilic substitution reaction where the piperidinoethoxyphenyl group is introduced using a suitable electrophile.

    Formation of the carboxamide group: This can be achieved through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-PIPERIDINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-PIPERIDINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-PIPERIDINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different functional groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolopyridine core.

    1H-Pyrazolo[3,4-b]pyridines: A class of compounds with various substitution patterns on the pyrazolopyridine core.

Uniqueness

6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-PIPERIDINOETHOXY)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and piperidinoethoxyphenyl groups, in particular, contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H29N5O2/c1-28-23-21(16-25-28)20(15-22(27-23)17-5-6-17)24(30)26-18-7-9-19(10-8-18)31-14-13-29-11-3-2-4-12-29/h7-10,15-17H,2-6,11-14H2,1H3,(H,26,30)

InChI Key

JMAQJEOZWFDKSV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)OCCN5CCCCC5

Origin of Product

United States

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